1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol
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Overview
Description
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a tetrafluoropropoxy group, and a 1-methylpropyl group attached to a 2-propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-(1-methylpropyl)phenol: This intermediate can be synthesized by alkylation of phenol with 1-bromobutane under basic conditions.
Formation of 1-(4-(1-methylpropyl)phenoxy)-2-propanol: This step involves the reaction of 4-(1-methylpropyl)phenol with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether, which is then hydrolyzed to yield 1-(4-(1-methylpropyl)phenoxy)-2-propanol.
Introduction of the Tetrafluoropropoxy Group: The final step involves the reaction of 1-(4-(1-methylpropyl)phenoxy)-2-propanol with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 2-propanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The phenoxy and tetrafluoropropoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, nucleophiles such as amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxy and tetrafluoropropoxy derivatives.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The tetrafluoropropoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol: Unique due to the presence of both phenoxy and tetrafluoropropoxy groups.
2-Propanol, 1-(4-(1-methylpropyl)phenoxy)-3-(2,2,3,3-trifluoropropoxy)-: Similar structure but with one less fluorine atom.
2-Propanol, 1-(4-(1-methylpropyl)phenoxy)-3-(2,2,3,3-pentafluoropropoxy)-: Similar structure but with one more fluorine atom.
Uniqueness
The unique combination of the phenoxy and tetrafluoropropoxy groups in this compound imparts distinct chemical and physical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
308362-88-1 |
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Molecular Formula |
C16H22F4O3 |
Molecular Weight |
338.34 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenoxy)-3-(2,2,3,3-tetrafluoropropoxy)propan-2-ol |
InChI |
InChI=1S/C16H22F4O3/c1-3-11(2)12-4-6-14(7-5-12)23-9-13(21)8-22-10-16(19,20)15(17)18/h4-7,11,13,15,21H,3,8-10H2,1-2H3 |
InChI Key |
CJBQJVABOFLHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(COCC(C(F)F)(F)F)O |
Origin of Product |
United States |
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